Arisugacin C: A Detailed Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity
Arisugacin C: A Detailed Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin C is a meroterpenoid natural product that has garnered interest within the scientific community for its selective inhibitory activity against acetylcholinesterase (AChE).[1] As a member of the arisugacin family of compounds, it represents a potential scaffold for the development of novel therapeutics targeting cholinergic pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of Arisugacin C, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
Arisugacin C possesses a complex heterocyclic core. Its chemical formula is C27H32O6, with a corresponding molecular weight of 452.5 g/mol . The systematic IUPAC name for Arisugacin C is (4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione.
The molecule features a tetracyclic framework with multiple stereocenters, defining its unique three-dimensional architecture. The absolute stereochemistry has been determined as 4aS, 6aR, 12aR, 12bR, which is crucial for its biological activity.
Table 1: Physicochemical Properties of Arisugacin C
| Property | Value |
| Molecular Formula | C27H32O6 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | (4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione |
| Stereochemistry | 4aS, 6aR, 12aR, 12bR |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and verification of Arisugacin C. While the specific raw data from the original isolation study is not publicly available, the following tables outline the expected data that would be collected for structural confirmation.
Table 2: ¹H NMR Spectroscopic Data for Arisugacin C (Predicted)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Data not available |
Table 3: ¹³C NMR Spectroscopic Data for Arisugacin C (Predicted)
| Position | Chemical Shift (ppm) |
| Data not available |
Table 4: Mass Spectrometry Data for Arisugacin C (Predicted)
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| ESI+ | [M+H]⁺, [M+Na]⁺, etc. | ||
| ESI- | [M-H]⁻, etc. |
Experimental Protocols
Isolation of Arisugacin C
Arisugacin C was first isolated from the culture broth of a mutant strain of the fungus Penicillium sp. FO-4259-11.[1] The following is a generalized protocol based on the original report and standard natural product isolation techniques.
Caption: Workflow for the isolation and purification of Arisugacin C.
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Fermentation: The mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.
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Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then subjected to solvent-solvent extraction, typically with an organic solvent such as ethyl acetate, to partition the desired metabolites into the organic phase.
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Purification: The crude extract is concentrated under reduced pressure and then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using preparative high-performance liquid chromatography (HPLC) to yield pure Arisugacin C.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of Arisugacin C against acetylcholinesterase is determined using a colorimetric method based on the Ellman's reagent.
Caption: Principle of the acetylcholinesterase inhibition assay.
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Reagents: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).
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Procedure:
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A solution of AChE, DTNB, and the test compound (Arisugacin C at various concentrations) in buffer is pre-incubated.
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The reaction is initiated by the addition of the substrate, ATCI.
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The enzymatic hydrolysis of ATCI by AChE produces thiocholine.
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Thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
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The rate of color development is monitored by measuring the absorbance at 412 nm using a microplate reader.
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Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve. Arisugacin C has been reported to have an IC50 value of 2.5 µM against acetylcholinesterase.[1]
Biological Activity and Mechanism of Action
The primary reported biological activity of Arisugacin C is the selective inhibition of acetylcholinesterase.[1] This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is of therapeutic interest for conditions such as Alzheimer's disease.
While the precise binding mode of Arisugacin C to AChE has not been experimentally determined, computational docking studies on the closely related and more potent Arisugacin A suggest a dual-binding site mechanism.[2] This model proposes that the arisugacin scaffold interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Caption: Hypothesized dual-binding site inhibition of AChE by the Arisugacin scaffold.
Interaction with the CAS is responsible for the direct inhibition of acetylcholine hydrolysis. The binding to the PAS is also significant as this site is implicated in the allosteric modulation of the enzyme and has been linked to the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2] Therefore, dual-binding site inhibitors like the arisugacins may offer a multi-target therapeutic approach.
Structure-Activity Relationships
The arisugacin family comprises several related compounds, and comparing their activities provides insights into the structure-activity relationships (SAR). For instance, Arisugacins A and B are significantly more potent AChE inhibitors than Arisugacin C and D.[1] This suggests that the specific substitution patterns on the aromatic ring and the stereochemistry of the tetracyclic core are critical for high-affinity binding to the enzyme. Further synthetic and biological studies on Arisugacin C analogs could elucidate the key structural features required for potent and selective AChE inhibition.
Conclusion
Arisugacin C is a fascinating natural product with a well-defined chemical structure and stereochemistry, and demonstrated selective inhibitory activity against acetylcholinesterase. This technical guide has summarized the key information regarding its physicochemical properties, isolation, and biological evaluation. While further research is needed to fully elucidate its mechanism of action and to explore its therapeutic potential through medicinal chemistry efforts, Arisugacin C remains a valuable lead compound for the development of novel modulators of the cholinergic system.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
